

Fluopipamine CAS number and molecular weight

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Compound of Interest

Compound Name: **Fluopipamine**
Cat. No.: **B5048541**

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An In-depth Technical Guide to Fluvoxamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) with significant applications in the treatment of various psychiatric disorders. This document details its chemical properties, pharmacokinetics, mechanism of action, and relevant experimental protocols, presented in a format tailored for research and development professionals.

Core Chemical and Physical Properties

Fluvoxamine is an aralkylketone-derivative agent, structurally distinct from other SSRIs.^[1] Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	54739-18-3	[2]
Molecular Formula	C ₁₅ H ₂₁ F ₃ N ₂ O ₂	[3]
Molecular Weight	318.34 g/mol	[3]
IUPAC Name	2-{{(E)-{5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino}oxy}ethanamine	[3]

Pharmacokinetic Profile

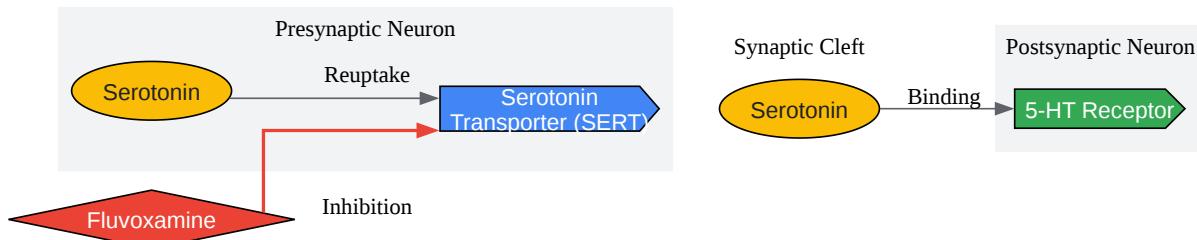
Fluvoxamine undergoes extensive metabolism in the liver.[2][4] Its pharmacokinetic parameters are crucial for understanding its clinical efficacy and potential drug interactions.

Parameter	Value	Source
Bioavailability	~53%	[4][5]
Plasma Protein Binding	~77-80%	[3][4][5]
Elimination Half-life	12-15 hours (single dose), 22 hours (repeated dosing)	[3][4]
Time to Peak Plasma Concentration	2-8 hours (capsules, film-coated tablets), 4-12 hours (enteric-coated tablets)	[4][6]
Metabolism	Primarily hepatic via CYP2D6 and CYP1A2	[2][3]
Excretion	Primarily renal (94% as metabolites)	[3]

Mechanism of Action

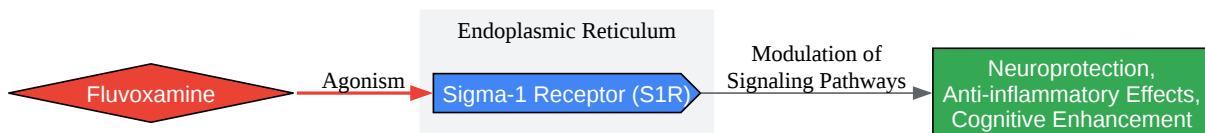
Fluvoxamine's therapeutic effects are primarily attributed to its potent and selective inhibition of serotonin (5-HT) reuptake in the presynaptic neuron.[1][7] This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][7]

In addition to its primary mechanism as an SSRI, Fluvoxamine is a potent agonist of the sigma-1 receptor (S1R), with a high affinity ($K_i = 36$ nM).[8][9][10] This interaction is believed to contribute to its anxiolytic and antidepressant effects, and may also play a role in its neuroprotective and anti-inflammatory properties.[8][11][12] Fluvoxamine has negligible affinity for other receptors, including adrenergic, muscarinic, dopaminergic, and histaminergic receptors.[5][8]



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Fluvoxamine's primary mechanism of action: SERT inhibition.



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Fluvoxamine's agonistic activity at the Sigma-1 Receptor.

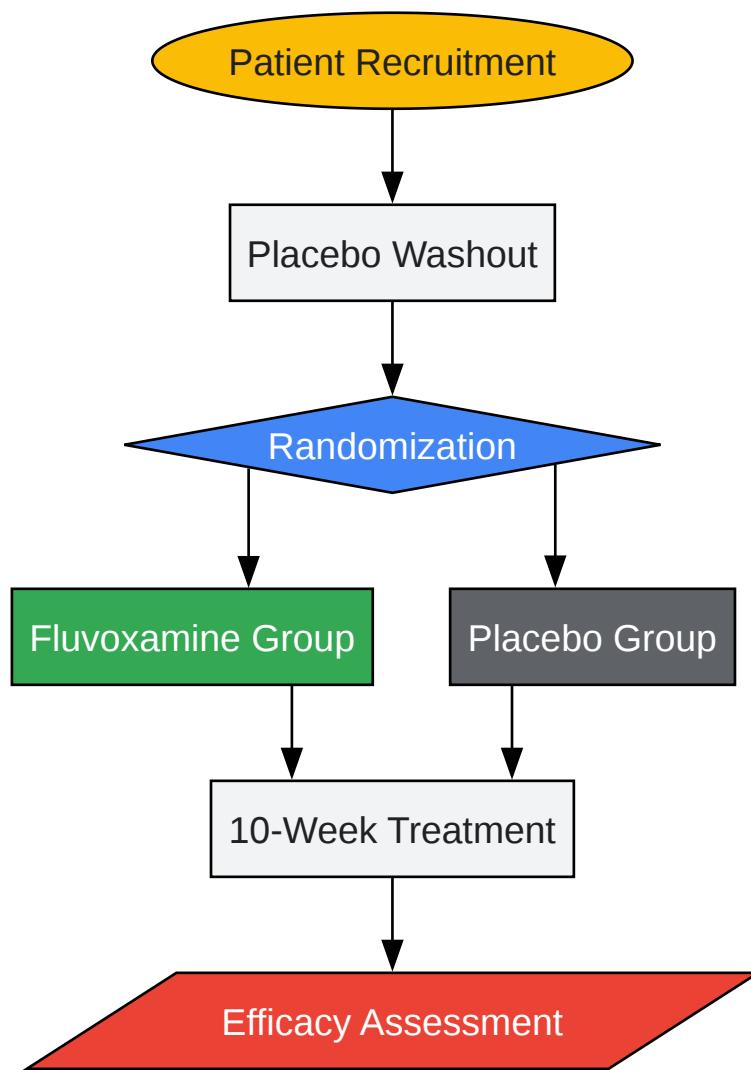
Experimental Protocols

Clinical Trial Methodology for Obsessive-Compulsive Disorder (OCD)

A common experimental design to evaluate the efficacy of Fluvoxamine in treating OCD is a multicentre, randomized, double-blind, placebo-controlled trial.[13]

- Participants: Patients with a primary diagnosis of OCD.
- Washout Phase: A placebo washout period is initiated before randomization.
- Randomization: Patients are randomly assigned to receive either Fluvoxamine or a placebo.
- Dosage: Fluvoxamine is administered at a daily dose ranging from 100-300 mg.[13][14]

- Duration: The treatment period typically lasts for 10 weeks.[13]
- Efficacy Assessment: Efficacy is measured using standardized scales such as the Yale-Brown Obsessive-Compulsive Scale (Y-BOCS) and the National Institute of Mental Health Obsessive-Compulsive (NIMH-OC) scale.[13]



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Workflow of a placebo-controlled trial for Fluvoxamine in OCD.

In Vitro Endocytic Trafficking Assay

To investigate the cellular mechanisms of Fluvoxamine, endocytic trafficking can be assessed in a cell line such as HEK293T.[15]

- Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% bovine serum.
- Treatment: Cells are treated with varying concentrations of Fluvoxamine for a specified duration (e.g., 1 hour).
- Endocytosis Measurement: Endocytosis can be quantified by measuring the uptake of a membrane dye (e.g., FM dye) or a fluorescently labeled protein (e.g., SARS-CoV-2 spike protein).
- Quantification: The internalization of the label is measured, often as a ratio of the internal signal to the surface signal.

Positron Emission Tomography (PET) for Sigma-1 Receptor Occupancy

To examine the *in vivo* binding of Fluvoxamine to sigma-1 receptors in the human brain, Positron Emission Tomography (PET) can be employed.^[9]

- Radioligand: A selective sigma-1 receptor ligand, such as $[11\text{C}]$ SA4503, is used.
- Procedure: Each subject undergoes two PET scans: one before and one after a single oral administration of Fluvoxamine.
- Data Acquisition: Dynamic PET data is acquired with arterial blood sampling.
- Analysis: The binding potential of the radioligand in various brain regions is calculated using a suitable compartmental model (e.g., a 2-tissue 3-compartment model) to determine receptor occupancy by Fluvoxamine.

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